RO4597014 RO4597014
Brand Name: Vulcanchem
CAS No.: 710321-76-9
VCID: VC14048444
InChI: InChI=1S/C21H26ClN3O5S/c1-31(29,30)19-7-6-14(9-16(19)22)15(8-13-4-2-3-5-13)21(28)25-20-11-23-17(10-24-20)18(27)12-26/h6-7,9-11,13,15,18,26-27H,2-5,8,12H2,1H3,(H,24,25,28)/t15-,18-/m1/s1
SMILES:
Molecular Formula: C21H26ClN3O5S
Molecular Weight: 468.0 g/mol

RO4597014

CAS No.: 710321-76-9

Cat. No.: VC14048444

Molecular Formula: C21H26ClN3O5S

Molecular Weight: 468.0 g/mol

* For research use only. Not for human or veterinary use.

RO4597014 - 710321-76-9

Specification

CAS No. 710321-76-9
Molecular Formula C21H26ClN3O5S
Molecular Weight 468.0 g/mol
IUPAC Name (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-cyclopentyl-N-[5-[(1S)-1,2-dihydroxyethyl]pyrazin-2-yl]propanamide
Standard InChI InChI=1S/C21H26ClN3O5S/c1-31(29,30)19-7-6-14(9-16(19)22)15(8-13-4-2-3-5-13)21(28)25-20-11-23-17(10-24-20)18(27)12-26/h6-7,9-11,13,15,18,26-27H,2-5,8,12H2,1H3,(H,24,25,28)/t15-,18-/m1/s1
Standard InChI Key MGXHZTQMLYFNMR-CRAIPNDOSA-N
Isomeric SMILES CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=C(N=C3)[C@@H](CO)O)Cl
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=C(N=C3)C(CO)O)Cl

Introduction

Chemical Identity and Structural Features

RO4597014 has the molecular formula C21H26ClN3O5S and a molecular weight of 468.0 g/mol . Its IUPAC name reflects a complex structure featuring:

  • A cyclopentylmethyl group linked to a chiral center

  • A 3-chloro-4-methanesulfonylphenyl moiety

  • A 5-methylsulfinylpyrazin-2-yl amine substituent

The compound's 2D structure (PubChem CID: 10073306) reveals critical hydrogen-bonding interactions with glucokinase, particularly through the sulfinylpyrazine group and the central amide linkage . X-ray crystallography studies of analogous GKAs show these moieties engage with residues in the enzyme's allosteric activator site, stabilizing the active conformation .

Mechanism of Action: Glucokinase Activation

Glucokinase (GK) catalyzes glucose phosphorylation in pancreatic β-cells and hepatocytes, serving as a glucose sensor. RO4597014 enhances GK activity through:

Allosteric Modulation

  • EC50: 304 nM at hyperglycemic conditions (15 mM glucose)

  • Cooperativity: Increases enzyme's affinity for glucose (Km reduced from ~8 mM to ~2 mM)

  • Vmax: Enhances maximal velocity by 150-200% compared to basal activity

This dual effect on Km and Vmax enables glucose-dependent insulin secretion and hepatic glucose uptake, making GKAs particularly suited for postprandial hyperglycemia management .

Preclinical Development

Lead Optimization

RO4597014 originated from structure-activity relationship (SAR) studies of lead compound 1 (piragliatin precursor), which exhibited CYP3A4 inactivation and hERG channel inhibition . Key modifications included:

ModificationImpact
Cyclopentane → cyclopentylmethylEliminated redox cycling metabolites
MethylsulfinylpyrazineImproved lipophilic ligand efficiency (LLE = 4.2)
ChloromethanesulfonylphenylEnhanced GK potency (SC1.5 = 0.46 µM)

Table 1: Structural optimization of RO4597014 from lead compound 1 .

In Vivo Efficacy

In diet-induced obese (DIO) mice, RO4597014 showed dose-dependent glucose lowering:

Dose (mg/kg)Glucose Reduction (%)AUC0-8h (ng·h/mL)
7.526.613,100
1537.424,800
3045.154,500

Table 2: Pharmacodynamic response in DIO mice (n=9/group) .

The compound exhibited 84% oral bioavailability in rodents, with sustained exposure (t1/2 = 6.8 h) supporting twice-daily dosing .

Clinical Pharmacokinetics

Phase I studies in T2DM patients (NCT00517465) revealed:

ParameterRO4597014 (100 mg)Metabolite 5aMetabolite 5b
Cmax (ng/mL)608 ± 36.4%50.0 ± 25.9%80.2 ± 31.4%
AUCinf (h·ng/mL)4,110 ± 21.8%819 ± 27.9%1,040 ± 31.5%
Metabolite/Parent Ratio-0.08 (Cmax)0.13 (Cmax)

Table 3: Pharmacokinetic profile in humans (n=8) .

Notably, RO4597014 showed linear pharmacokinetics up to 1200 mg BID, with no evidence of the metabolite cycling that plagued earlier GKAs .

Comparative Analysis with Other GKAs

RO4597014's profile contrasts with contemporary GKAs:

ParameterRO4597014PiragliatinDorzagliatin
GK EC50 (nM)304280260
Metabolite CyclingNoYesNo
Development PhaseI (Terminated)II (Terminated)III (Approved)
Key AdvantageStable metabolitesFirst-in-classDual tissue targeting

Table 4: Benchmarking against clinical-stage GKAs .

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